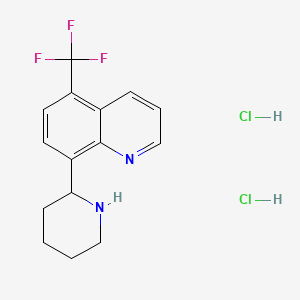
8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride is a chemical compound known for its unique structure and properties. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound’s molecular formula is C17H18Cl2F3N2, and it is often utilized for its potential therapeutic and biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often incorporating advanced techniques like crystallization and chromatography for purification.
化学反応の分析
Types of Reactions: 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe in cellular studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
類似化合物との比較
- 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline hydrochloride
- 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline methanol
Comparison: Compared to its analogs, 8-(Piperidin-2-yl)-5-(trifluoromethyl)quinoline dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in certain research applications where these properties are advantageous.
特性
分子式 |
C15H17Cl2F3N2 |
|---|---|
分子量 |
353.2 g/mol |
IUPAC名 |
8-piperidin-2-yl-5-(trifluoromethyl)quinoline;dihydrochloride |
InChI |
InChI=1S/C15H15F3N2.2ClH/c16-15(17,18)12-7-6-11(13-5-1-2-8-19-13)14-10(12)4-3-9-20-14;;/h3-4,6-7,9,13,19H,1-2,5,8H2;2*1H |
InChIキー |
UHLVNOMYEKSMQZ-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2=C3C(=C(C=C2)C(F)(F)F)C=CC=N3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)

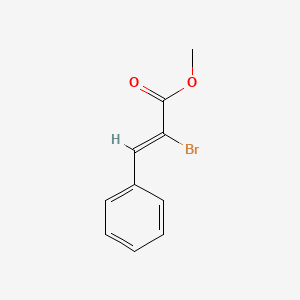
![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)
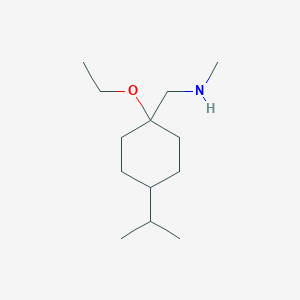
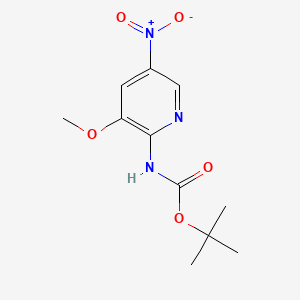
![1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13495782.png)

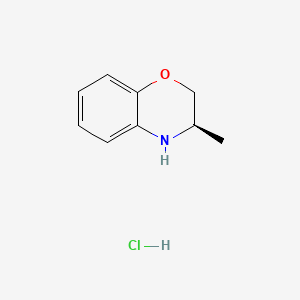
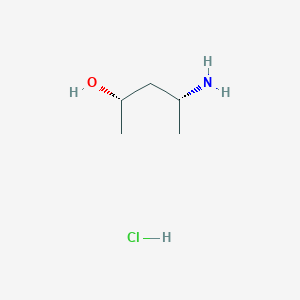
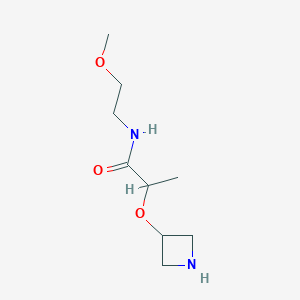
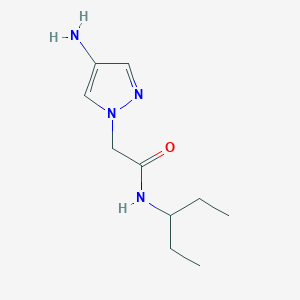
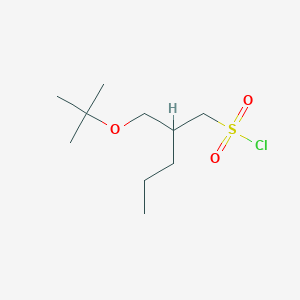
![2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13495845.png)
